

An In-Depth Technical Guide to mPEG45-Diol for Hydrogel Formulation

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Compound of Interest		
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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of mPEG45-Diol in Advanced Hydrogels

Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as highly versatile biomaterials due to their high water content, biocompatibility, and tunable physical properties that mimic native extracellular matrices.[1][2][3] Among the synthetic polymers used for hydrogel fabrication, poly(ethylene glycol) (PEG) is a leading candidate, prized for its protein resistance, low toxicity, and approval by the FDA for clinical applications.[4][5]

This guide focuses on a specific PEG derivative, methoxy-poly(ethylene glycol) with approximately 45 repeating units, functionalized with a terminal diol (herein referred to as **mPEG45-diol**). The "mPEG" component signifies that one terminus of the polymer chain is capped with a non-reactive methoxy group, while the other end presents a reactive hydroxyl group. In the context of "**mPEG45-diol**," it is typically understood that the terminal hydroxyl group of mPEG has been chemically modified to a diol, or more commonly, the mPEG-hydroxyl serves as an initiator for the ring-opening polymerization of cyclic esters (like lactones or amino acid N-carboxyanhydrides), thereby creating diblock or triblock copolymers.[6][7] These resulting copolymers, possessing both hydrophilic (mPEG) and hydrophobic or charged blocks, can self-assemble in aqueous solutions to form hydrogels, often in response to environmental stimuli like temperature or pH.[6][8][9]



The versatility and tunable nature of these materials make them exceptional candidates for advanced biomedical applications, including controlled drug delivery and tissue engineering. [10][11][12] This document provides a comprehensive overview of the synthesis, characterization, and application of hydrogels based on mPEG45 derivatives.

Synthesis of mPEG45-Based Hydrogel Precursors

The most common strategy for creating hydrogels from mPEG derivatives involves synthesizing amphiphilic or charged block copolymers where the mPEG chain serves as the hydrophilic segment.[6] A widely used method is the ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs) or cyclic esters like ε-caprolactone, initiated by the terminal hydroxyl group of mPEG.[6][7] This process allows for the creation of copolymers with precisely controlled block lengths.

Experimental Protocol: Synthesis of mPEG45-Polypeptide Block Copolymer

This protocol describes the synthesis of a triblock copolymer, mPEG-poly(L-alanine)-poly(L-lysine) (mPEG-PA-PLL), which can form stimuli-responsive hydrogels.[6]

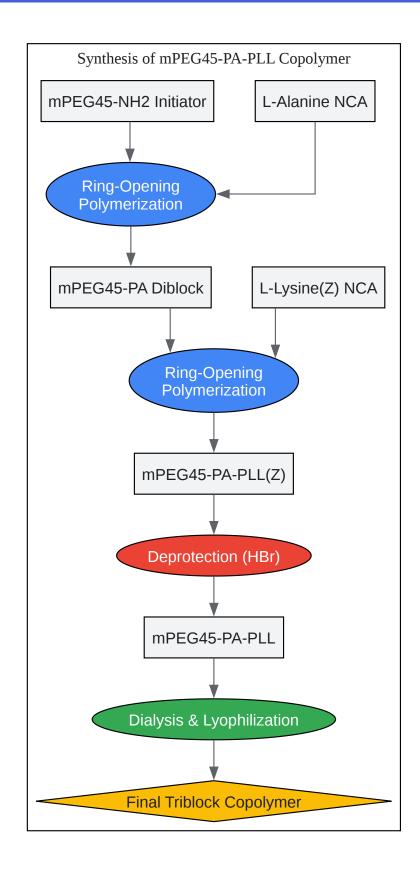
- Initiator Synthesis (mPEG45-NH2): The terminal hydroxyl group of mPEG45-OH is converted to an amine group (mPEG45-NH2) using standard chemical procedures (e.g., tosylation followed by amination). This amine will initiate the ring-opening polymerization.
- Ring-Opening Polymerization of L-alanine NCA:
 - Dissolve mPEG45-NH2 and L-alanine N-carboxyanhydride (Ala-NCA) in anhydrous N,N-Dimethylformamide (DMF).
 - The molar ratio of Ala-NCA to mPEG45-NH2 will determine the length of the poly(Lalanine) block.
 - Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen) at room temperature for 3-4 days.
 - Precipitate the resulting mPEG-PA diblock copolymer in cold diethyl ether and dry under vacuum.



- · Chain Extension with L-lysine NCA:
 - Dissolve the purified mPEG-PA copolymer in anhydrous DMF.
 - Add L-lysine N-carboxyanhydride (Lys(Z)-NCA, with a benzyloxycarbonyl protecting group on the side chain) to the solution. The molar ratio will determine the PLL block length.
 - Let the reaction proceed for 3-4 days under an inert atmosphere.
 - Precipitate the mPEG-PA-PLL(Z) triblock copolymer in cold diethyl ether.
- Deprotection:
 - Remove the benzyloxycarbonyl (Z) protecting groups from the lysine side chains using a solution of HBr in acetic acid.
 - Precipitate the final mPEG-PA-PLL copolymer by adding diethyl ether.
- Purification:
 - Dissolve the final product in deionized water and dialyze extensively against deionized water for 2-3 days to remove any unreacted monomers or impurities.
 - Lyophilize the purified solution to obtain the final mPEG-PA-PLL copolymer as a white powder.
- Characterization: Confirm the structure and molecular weight of the synthesized copolymer using ¹H-NMR, FTIR, and MALDI-TOF mass spectrometry.[6]

Visualization: Hydrogel Precursor Synthesis Workflow





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Caption: Workflow for synthesizing a triblock copolymer hydrogel precursor.



Physicochemical Characterization of mPEG45-Based Hydrogels

Thorough characterization is crucial to ensure a hydrogel formulation is suitable for its intended application. Key properties include the sol-gel transition temperature, mechanical strength (rheology), swelling behavior, and internal morphology.

Quantitative Data Summary

Table 1: Molecular Characteristics of mPEG45-Based Copolymers[6]

Copolymer	Monomer Feed Ratio (mPEG:PA: PLL)	DP (by ¹H- NMR)	Mn (by ¹H- NMR)	Mw (by GPC)	PDI (Mw/Mn)
mPEG45- PA28-PLL10	1:28:10	1:34:4	5343	6204	1.024
mPEG45- PA28-PLL20	1:28:20	1:30:14	6741	6039	1.027

DP: Degree of Polymerization; Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index.

Table 2: Rheological Properties of PEG-Based Hydrogels



Hydrogel System	Concentrati on (w/v)	Frequency (rad/s)	Storage Modulus (G') (Pa)	Loss Modulus (G") (Pa)	Ref.
mPEG45-b- PELG16	8.0%	10	~1000	~100	[13]
PEGMEM- based	3 mmol	1-100	~10 - 100	~1 - 10	[14]
PEGDA/AM/ CLC	5%/15%	1-100	~1000 - 2000	~100 - 200	[15]

Values are approximate and estimated from published graphs. G' indicates the elastic (solid-like) component, and G'' indicates the viscous (liquid-like) component. A hydrogel is formed when G' > G''.

Table 3: Swelling Properties of Hydrogels

Hydrogel Type	Cross-linker	Swelling Medium	Equilibrium Swelling Ratio (q_t)	Ref.
GVIM-I	MBAA (5 wt%)	PBS (pH 7.4)	~18	[16]
GVIM-I	DHEBA (7.5 wt%)	PBS (pH 7.4)	~45	[16]
p(AM-co-MAA) SPHC	Ac-Di-Sol (100mg)	PBS (pH 7.4)	~140	[17]
p(AM-co-MAA) SPHC	Ac-Di-Sol (100mg)	HCl (pH 1.2)	~10	[17]

The swelling ratio is calculated as (weight of swollen gel - weight of dry gel) / weight of dry gel.

Experimental Protocols

Protocol 1: Sol-Gel Phase Transition Analysis[6]

Foundational & Exploratory



- Prepare copolymer solutions at various concentrations (e.g., 3-10 wt%) in deionized water or phosphate-buffered saline (PBS).
- Dissolve the polymer by gentle rotation overnight at 4 °C.
- Place 0.5 mL of each solution into a small vial or tube.
- Immerse the vials in a temperature-controlled water bath.
- Increase the temperature in increments of 2 °C, allowing the samples to equilibrate for 10 minutes at each step.
- After equilibration, invert the vials for 30 seconds.
- The gelation point is the temperature at which the solution no longer flows upon inversion.

Protocol 2: Rheological Characterization[18][19]

- Use a rheometer with a cone-plate or parallel-plate geometry.
- Time Sweep: To determine gelation time, apply a small, constant strain and frequency at a fixed temperature (e.g., 37 °C) and monitor the storage modulus (G') and loss modulus (G") over time. The gel point is often defined as the time when G' crosses over G".
- Strain Sweep: To find the linear viscoelastic region (LVR), apply an increasing strain amplitude at a constant frequency. The LVR is the range where G' and G" are independent of the applied strain. Subsequent tests should be performed within this strain range.
- Frequency Sweep: To characterize the mechanical spectrum of the gel, apply a range of frequencies at a constant strain (within the LVR). For a stable gel, G' will be significantly higher than G" and relatively independent of frequency.[20]

Protocol 3: Gravimetric Swelling Studies[16]

- Prepare and lyophilize hydrogel samples to obtain a consistent dry weight (wo).
- Immerse the dry hydrogels in a swelling medium (e.g., PBS pH 7.4, simulated gastric fluid pH 1.2) at a controlled temperature (e.g., 37 °C).[16][17]



- At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen gel (w_t).
- Return the hydrogel to the solution.
- Continue until the weight remains constant, indicating equilibrium swelling has been reached.
- Calculate the swelling ratio (q_t) at each time point using the formula: $q_t = (w_t w_0) / w_0$.

Visualization: Hydrogel Characterization Workflow```dot

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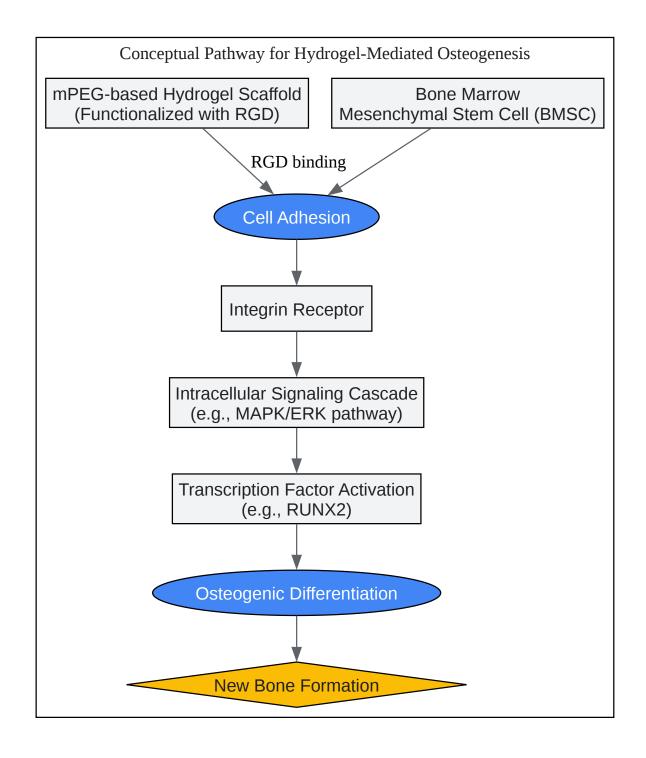
Caption: pH-responsive swelling controls drug release from the hydrogel.

Application in Tissue Engineering

Injectable, in situ-forming hydrogels are highly attractive for tissue engineering, as they can be administered in a minimally invasive manner to fill complex defect shapes. [10][11]They can serve as scaffolds that provide structural support for cells and can be functionalized with bioactive molecules, such as the RGD peptide sequence, to promote cell adhesion, proliferation, and differentiation. [10][21]

Visualization: Hydrogel Role in Osteogenic Signaling





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Caption: Hydrogel scaffolds can promote bone formation via cell adhesion.

Biocompatibility Assessment



For any material intended for biomedical use, demonstrating its safety and biocompatibility is paramount. Cytotoxicity assays are a fundamental first step in evaluating how a material interacts with living cells.

Experimental Protocol: MTT Cytotoxicity Assay[6]

- Cell Seeding: Seed a relevant cell line (e.g., 293T, fibroblasts) into a 96-well plate at a specific density (e.g., 8 × 10³ cells/well) and allow them to adhere overnight in a cell culture incubator (37 °C, 5% CO₂).
- Material Preparation: Prepare solutions of the hydrogel precursor copolymer in sterile cell culture medium at various concentrations (e.g., 0.1-10 mg/mL). For pre-formed hydrogels, extracts can be prepared by incubating the gel in media for 24 hours.
- Exposure: Remove the old medium from the cells and replace it with the medium containing the dissolved copolymer or the hydrogel extract. Include positive (e.g., Triton X-100) and negative (fresh medium) controls.
- Incubation: Incubate the cells with the test materials for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Quantification: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
- Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if it maintains high cell viability (>80%) across the tested concentrations.

Conclusion



Hydrogels formulated from **mPEG45-diol** and its derivative copolymers represent a powerful and highly adaptable platform for biomedical research and drug development. Through straightforward synthetic modifications, these materials can be tailored to exhibit a range of valuable properties, including stimuli-responsiveness for targeted drug delivery and bioactivity for tissue regeneration. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to explore and optimize mPEG45-based hydrogels for their specific applications, paving the way for next-generation therapeutics and regenerative strategies.

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